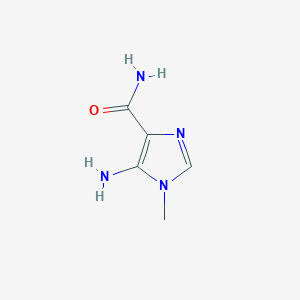

5-Amino-1-methyl-1H-imidazole-4-carboxamide

カタログ番号 B1312386

CAS番号:

21343-04-4

分子量: 140.14 g/mol

InChIキー: UZHKJZZQGXMAKP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

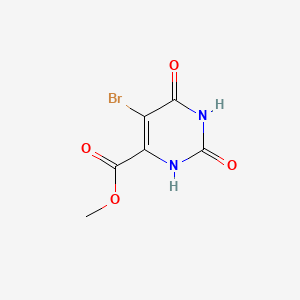

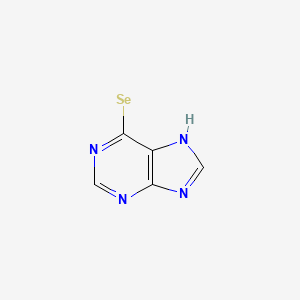

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .

Synthesis Analysis

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .Molecular Structure Analysis

The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .科学的研究の応用

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

- Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

-

Therapeutic Potential

- Field : Pharmacology

- Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods : Various kinds of synthetic routes for imidazole and their derived products have been summarized .

- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

-

Corrosion Inhibition

- Field : Material Science

- Application : 5-Amino-4-imidazolecarboxamide hydrochloride has been investigated for its corrosion inhibition properties on aluminum in 1M HCl .

- Methods : The adsorption characteristics of 5-amino-4-imidazolecarboxamide hydrochloride on aluminum in 1M HCl were studied .

- Results : The study found that 5-amino-4-imidazolecarboxamide hydrochloride has potential as a corrosion inhibitor .

-

AMP-activated Protein Kinase Activator

- Field : Biochemistry

- Application : Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes .

- Methods : AICAR has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .

- Results : AICAR has been shown to precondition the heart shortly before or during ischemia .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : 5-Amino-4-imidazolecarboxamide hydrochloride was used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .

- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride .

- Results : The synthesis results in the formation of heterocyclic compounds .

-

Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)

- Field : Biochemistry

- Application : 5-Amino-4-imidazolecarboxamide may be used in the synthesis of 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR) .

- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide .

- Results : The synthesis results in the formation of AICAR .

-

AMP-activated Protein Kinase Activator

- Field : Biochemistry

- Application : Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes .

- Methods : AICAR has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .

- Results : AICAR has been shown to precondition the heart shortly before or during ischemia .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : 5-Amino-4-imidazolecarboxamide hydrochloride was used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .

- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride .

- Results : The synthesis results in the formation of heterocyclic compounds .

-

Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)

- Field : Biochemistry

- Application : 5-Amino-4-imidazolecarboxamide may be used in the synthesis of 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR) .

- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide .

- Results : The synthesis results in the formation of AICAR .

Safety And Hazards

特性

IUPAC Name |

5-amino-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKJZZQGXMAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423573 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

CAS RN |

21343-04-4 | |

| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed to the amide in sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2 which was cyclized with urea to 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination of 3 yields 2,6-dichloro-9-methyl-9H-purine 4.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed with sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2. Cyclization with urea gives 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination with phosphorus pentachloride and phosphorusoxychloride gives 2,6-dichloro-9-methyl-9H-purine 4 (CAS Registry 2382-10-7).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)